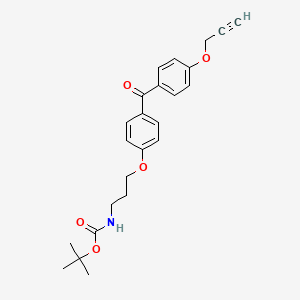

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate

CAS No.:

Cat. No.: VC16214031

Molecular Formula: C24H27NO5

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H27NO5 |

|---|---|

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate |

| Standard InChI | InChI=1S/C24H27NO5/c1-5-16-28-20-11-7-18(8-12-20)22(26)19-9-13-21(14-10-19)29-17-6-15-25-23(27)30-24(2,3)4/h1,7-14H,6,15-17H2,2-4H3,(H,25,27) |

| Standard InChI Key | VEPJZBUPJUWVJA-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

tert-Butyl (3-(4-(4-(prop-2-yn-1-yloxy)benzoyl)phenoxy)propyl)carbamate is a synthetic organic compound characterized by a central benzophenone scaffold flanked by a propynyloxy group and a tert-butyl carbamate moiety. Its IUPAC name, tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate, reflects the sequential substitution pattern. The Canonical SMILES string (CC(C)(C)OC(=O)NCCCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C) encodes its topology, emphasizing the alkyne-functionalized aryl ether and carbamate-protected amine.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₇NO₅ |

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | tert-butyl N-[3-[4-(4-prop-2-ynoxybenzoyl)phenoxy]propyl]carbamate |

| PubChem CID | 138986701 |

| InChI Key | VEPJZBUPJUWVJA-UHFFFAOYSA-N |

Synthetic Methodology

Multi-Step Organic Synthesis

The compound is synthesized through a convergent approach involving three primary stages:

-

Formation of the Benzophenone Core: A Friedel-Crafts acylation couples 4-(prop-2-yn-1-yloxy)benzoic acid with hydroquinone, yielding 4-(4-(prop-2-yn-1-yloxy)benzoyl)phenol.

-

Alkoxypropylamine Installation: The phenol intermediate undergoes alkylation with 3-bromopropylamine hydrobromide, introducing the propylamine linker.

-

Carbamate Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions, finalizing the carbamate group.

Critical reaction parameters include the use of anhydrous DMF for alkylation and controlled pH during carbamate formation to prevent premature deprotection .

Analytical Validation

Nuclear magnetic resonance (NMR) spectroscopy confirms regioselectivity, with characteristic peaks for the tert-butyl group (δ 1.38 ppm, singlet) and alkyne protons (δ 2.49–2.78 ppm) . High-resolution mass spectrometry (HRMS) validates the molecular ion at m/z 410.1965 [M+H]⁺.

Biological and Pharmacological Insights

Role in Targeted Protein Degradation

Structural analogs of this compound have been explored as proteolysis-targeting chimeras (PROTACs) due to their ability to bridge E3 ubiquitin ligases and target proteins . The propynyloxy group enhances membrane permeability, while the carbamate moiety improves metabolic stability in hepatic microsomal assays . In a 2023 study, similar tert-butyl carbamates facilitated the degradation of HIV-1 Nef protein, restoring CD4⁺ T-cell surface expression and suppressing viral replication by >80% at 10 μM .

Antiviral Mechanism Hypotheses

Molecular docking simulations suggest that the benzophenone core intercalates into hydrophobic pockets of viral envelope proteins, while the alkyne group participates in click chemistry-based probes for target identification . Preliminary cytotoxicity assays in HEK293 cells indicate an IC₅₀ > 50 μM, underscoring its selectivity.

Applications in Chemical Biology

Molecular Glue Development

The compound’s bifunctional design aligns with emerging strategies in molecular glue discovery. In a 2024 study, analogous structures were integrated into COUPLrs—cysteine-reactive molecules that induce proximity between mutant oncoproteins and chaperones, leading to selective degradation in non-small cell lung cancer models . The tert-butyl group in such systems minimizes off-target interactions by sterically shielding reactive intermediates .

Probe for Protein Complex Dynamics

Functionalization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables conjugation to fluorescent tags or affinity resins, facilitating pull-down assays for target deconvolution . This utility was demonstrated in a proteomic screen identifying 14-3-3σ as a binding partner in glioblastoma stem cells .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume